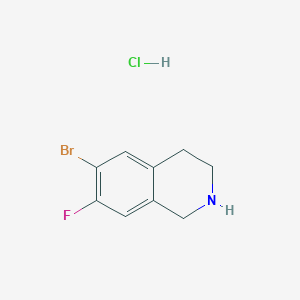

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline (THIQ) derivative. Its molecular formula is C₉H₉BrClFN (including the hydrochloride counterion), with a molecular weight of 266.54 g/mol (when accounting for HCl) . The compound features a bicyclic isoquinoline core substituted with bromine at position 6 and fluorine at position 5. This structural configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules .

Properties

IUPAC Name |

6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXTURKNWKSCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the biological activities of isoquinoline derivatives, including their antimicrobial and anticancer properties.

Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₁₀BrClFN

- Molecular Weight : 266.54 g/mol

- Key Differences: The bromine and fluorine substituents are swapped (positions 8 and 6 vs. 6 and 7).

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS No.: Not explicitly listed (possible typographical overlap with the target compound in ).

- Note: Mispositioning of bromine/fluoro groups could lead to distinct reactivity or pharmacological profiles compared to the 6-Br-7-F derivative .

Halogen-Substituted Derivatives

6-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₀H₁₁ClF₃N

- Molecular Weight : 245.65 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group at position 6 introduces stronger electron-withdrawing effects and increased lipophilicity compared to bromine/fluoro substituents. This enhances metabolic stability in drug candidates .

7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N

- Molecular Weight : 228.10 g/mol

- Key Differences : Chlorine (smaller and less polarizable than bromine) at position 7 reduces steric bulk but may decrease binding affinity in halogen-dependent interactions .

Methoxy- and Dimethyl-Substituted Derivatives

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- Molecular Formula : C₁₁H₁₆BrClN

- Molecular Weight : 286.61 g/mol

- Key Differences: The quinoline core (vs.

Structural and Functional Comparison Table

Biological Activity

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 2287301-96-4) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its diverse biological activities, particularly against various pathogens and in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H10BrClFN

- Molecular Weight : 266.54 g/mol

- Purity : ≥ 95%

- Physical Form : Powder

- Storage Temperature : Room Temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of THIQ derivatives. For instance, compounds derived from the THIQ scaffold have shown efficacy against various bacterial strains. A notable study evaluated several THIQ analogs for their activity against Mycobacterium tuberculosis, revealing that specific derivatives exhibited moderate to high potency against this pathogen .

Neuroprotective Effects

THIQ compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural modifications on the THIQ framework can significantly influence their ability to interact with neurotransmitter receptors and enzymes involved in neurodegeneration. For example, certain THIQ derivatives have been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .

Antiviral Properties

In light of the COVID-19 pandemic, research has expanded to explore the antiviral potential of THIQ compounds. One study demonstrated that a related THIQ compound effectively inhibited SARS-CoV-2 replication in vitro, suggesting that modifications to the THIQ structure could enhance its antiviral activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. The presence of bromine and fluorine substituents at specific positions on the isoquinoline ring has been correlated with increased potency against various biological targets. For instance:

- Bromine at position 6 enhances lipophilicity and membrane permeability.

- Fluorine at position 7 contributes to stronger interactions with target proteins due to electronegativity differences.

Study 1: Antimycobacterial Activity

A series of THIQ analogs were synthesized and tested against Mycobacterium tuberculosis. Among them, compound 120 was identified as highly effective, showing an IC50 value significantly lower than that of standard treatments. The mechanism was linked to inhibition of MurE synthetase, a critical enzyme in bacterial cell wall synthesis .

Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of a THIQ derivative resulted in reduced neuronal apoptosis and improved cognitive function in treated animals compared to controls. This suggests potential therapeutic applications in conditions like Parkinson's and Alzheimer's diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Target/Pathogen | Result |

|---|---|---|---|

| Antimicrobial | Compound 120 | Mycobacterium tuberculosis | IC50 = 0.5 µM |

| Neuroprotection | THIQ Derivative | Neuronal Cells | Reduced apoptosis by 40% |

| Antiviral | Related THIQ Compound | SARS-CoV-2 | EC50 = 3.15 µM |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves bromination and fluorination of the tetrahydroisoquinoline backbone. A common approach is to use halogenation reagents (e.g., N-bromosuccinimide for bromination and Selectfluor™ for fluorination) under inert atmospheres. Post-synthesis, purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, titrate with HCl in anhydrous ether .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Refer to SDS guidelines for emergency procedures, including eye irrigation with water for 15 minutes and immediate medical consultation for prolonged exposure .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine H NMR (to verify aromatic protons and fluorine coupling patterns) and F NMR (for fluorine environment analysis). IR spectroscopy can confirm the presence of the hydrochloride salt via N–H stretching (~2500 cm). Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at 262.5 g/mol for CHBrFNHCl). Cross-validate with elemental analysis for C, H, N, and halogen content .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during halogenation?

- Methodological Answer : Monitor reaction temperature rigorously, as excess heat promotes debromination or over-fluorination. Use catalytic Lewis acids (e.g., ZnCl) to enhance regioselectivity. Employ kinetic studies via in situ FTIR or HPLC to identify intermediates. For example, highlights the use of low-temperature (-20°C) bromination to minimize byproducts. Adjust stoichiometry (1.1–1.3 eq. halogenating agent) and solvent polarity (e.g., DCM vs. THF) to control reaction rates .

Q. How should researchers resolve discrepancies between theoretical and observed spectral data?

- Methodological Answer : If NMR shifts deviate from predictions (e.g., due to solvation effects or salt formation), compare with deuterated analogs (e.g., ’s D6-methoxy derivatives) to isolate environmental influences. For MS anomalies, perform isotopic pattern analysis (e.g., Br vs. Br) and consider adduct formation (e.g., [M+Na]). Collaborate with crystallography (XRD) to resolve ambiguous structural features, as demonstrated in ’s chiral separation study .

Q. What strategies are effective for chiral resolution of stereoisomers in related tetrahydroisoquinoline derivatives?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak® IA or IB) in HPLC with hexane:isopropanol gradients. Alternatively, employ diastereomeric salt formation using enantiopure resolving agents (e.g., tartaric acid). achieved >99% enantiomeric excess (ee) via preparative SFC (supercritical fluid chromatography) with CO-methanol mobile phases. Monitor optical rotation ([α]) for enantiopurity validation .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer : Variability may arise from differences in salt dissociation (hydrochloride vs. free base) or solvent effects (DMSO vs. aqueous buffers). Standardize assay conditions (pH 7.4 PBS, 37°C) and confirm compound stability via LC-MS before testing. Cross-reference with deuterated analogs ( ) to isolate degradation artifacts. Use positive controls (e.g., known kinase inhibitors) to validate assay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.